Trifluoroethenesulfonyl fluoride

概要

説明

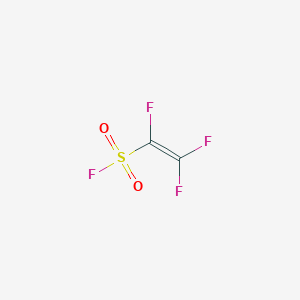

Trifluoroethenesulfonyl fluoride is a fluorinated, sulfonated compound with the molecular formula C2F4O2S and a molecular weight of 164.08 g/mol . It is a highly reactive and versatile reagent used in various chemical reactions. This compound belongs to the family of trifluoromethylsulfonyl derivatives and has been extensively studied for its unique properties and applications .

準備方法

Trifluoroethenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of sulfur dioxide fluoride (SO2F2) with trifluoroethene (CF3CH=CH2) under acidic conditions, producing this compound and hydrogen fluoride as a by-product. The compound can be purified by distillation or chromatography. Another method involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution .

化学反応の分析

Trifluoroethenesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as water, alcohols, and amines, forming sulfonyl derivatives.

Electrophilic Fluorination: It can be used as an electrophilic fluorinating agent in the synthesis of organofluorine compounds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include potassium fluoride, sulfur dioxide fluoride, and various nucleophiles. Major products formed from these reactions include sulfonamides, sulfones, and sulfoxides.

科学的研究の応用

Trifluoroethenesulfonyl fluoride has a wide range of applications in scientific research:

Biology: It has been shown to have anticancer, antiviral, and antiparasitic activities.

Medicine: It is used in the development of new drugs with improved pharmacological properties.

Industry: It is used in the production of fluoropolymers and other industrial chemicals.

作用機序

The mechanism of action of trifluoroethenesulfonyl fluoride involves its high reactivity due to the presence of electrophilic CF3 and SO2F groups. These groups allow the compound to react with nucleophiles, forming stable covalent bonds. The compound can inhibit enzymes by reacting with active-site amino acid residues, making it useful as a protease inhibitor .

類似化合物との比較

Trifluoroethenesulfonyl fluoride can be compared with other similar compounds, such as trifluoromethanesulfonyl fluoride (CF3SO2F) and perfluoroethylenesulfonyl fluoride. These compounds share similar properties, such as high reactivity and stability, but differ in their molecular structures and specific applications . This compound is unique due to its specific reactivity and versatility in various chemical reactions .

生物活性

Trifluoroethenesulfonyl fluoride (TFESF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and biological properties. This article explores the biological activity of TFESF, focusing on its mechanisms of action, effects on various biological systems, and potential applications in research and medicine.

Overview of this compound

TFESF is characterized by its electrophilic nature, enabling it to interact with nucleophilic sites in proteins, particularly serine and cysteine residues. This property makes TFESF a valuable tool for studying protein function and enzyme activity. Its stability in aqueous environments further enhances its applicability in biological research.

1. Protein Modification:

TFESF primarily acts by modifying specific amino acid residues within proteins. This modification can lead to the inhibition of enzymatic activity, particularly in serine proteases. The sulfonyl fluoride group reacts with nucleophiles, resulting in covalent bond formation that alters protein function .

2. Inhibition of Enzymes:

Research indicates that TFESF can inhibit various enzymes by targeting their active sites. For instance, studies have shown that sulfonyl fluorides can effectively inhibit serine hydrolases and other enzymes critical for cellular processes .

3. Cellular Signaling:

TFESF may influence cellular signaling pathways by modifying proteins involved in these pathways. For example, its interaction with kinases or phosphatases could potentially alter signaling cascades related to cell proliferation and apoptosis .

Table 1: Biological Effects of TFESF

| Biological System | Effect | Mechanism |

|---|---|---|

| Enzymatic Activity | Inhibition of serine proteases | Covalent modification of active site residues |

| Cell Proliferation | Modulation of growth factors | Alteration of signaling pathways |

| Apoptosis | Induction or inhibition | Interaction with apoptotic regulatory proteins |

| Antibacterial Activity | Inhibition of bacterial enzymes | Disruption of metabolic processes in bacteria |

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining the effects of TFESF on serine proteases, researchers found that TFESF effectively inhibited the activity of several key enzymes involved in protein digestion. The inhibition was dose-dependent, with significant effects observed at micromolar concentrations.

Case Study 2: Cellular Impact

Another investigation focused on the impact of TFESF on cell lines exposed to oxidative stress. Results indicated that TFESF treatment led to increased apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent through the modulation of apoptotic pathways.

Research Findings

Recent studies have demonstrated the broad utility of TFESF as a chemical probe in biological research:

- Chemical Biology Applications: TFESF has been employed as a reactive probe to study protein interactions and enzyme kinetics. Its ability to selectively modify target proteins makes it an essential tool for dissecting complex biological systems .

- Therapeutic Potential: The antibacterial properties of TFESF suggest that it could be developed into a therapeutic agent against resistant bacterial strains by targeting essential bacterial enzymes .

特性

IUPAC Name |

1,2,2-trifluoroethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O2S/c3-1(4)2(5)9(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLOMBMXGVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)S(=O)(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377828 | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-10-6 | |

| Record name | 1,2,2-Trifluoroethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。